molecular formula C7H3BrFNO B13650076 6-Bromo-7-fluorobenzo[d]isoxazole

6-Bromo-7-fluorobenzo[d]isoxazole

Katalognummer: B13650076
Molekulargewicht: 216.01 g/mol
InChI-Schlüssel: XFYJMPWYYDWTFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-7-fluorobenzo[d]isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-fluorobenzo[d]isoxazole typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds. This reaction can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-7-fluorobenzo[d]isoxazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The isoxazole ring can be oxidized or reduced under specific conditions to yield different derivatives.

    Cycloaddition Reactions: The compound can participate in further cycloaddition reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different isoxazole ring modifications.

Wissenschaftliche Forschungsanwendungen

6-Bromo-7-fluorobenzo[d]isoxazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Bromo-7-fluorobenzo[d]isoxazole depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The isoxazole ring can mimic natural substrates or inhibitors, thereby modulating biological pathways. The exact molecular targets and pathways involved vary based on the specific derivative and its intended use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-Bromo-7-chlorobenzo[d]isoxazole
  • 6-Bromo-7-iodobenzo[d]isoxazole
  • 6-Fluoro-7-chlorobenzo[d]isoxazole

Uniqueness

6-Bromo-7-fluorobenzo[d]isoxazole is unique due to the presence of both bromine and fluorine atoms on the isoxazole ring. This combination imparts distinct electronic and steric properties, making it a valuable scaffold for the design of new compounds with specific biological activities. The fluorine atom, in particular, can enhance the metabolic stability and bioavailability of the derivatives .

Eigenschaften

Molekularformel

C7H3BrFNO

Molekulargewicht

216.01 g/mol

IUPAC-Name

6-bromo-7-fluoro-1,2-benzoxazole

InChI

InChI=1S/C7H3BrFNO/c8-5-2-1-4-3-10-11-7(4)6(5)9/h1-3H

InChI-Schlüssel

XFYJMPWYYDWTFC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C2=C1C=NO2)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.